2,5-Dioxaspiro[3.4]octan-6-ylmethanamine

Medicinal Chemistry Physicochemical Property Analysis Lipophilicity

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine (CAS 2110261-55-5) is a synthetic spirocyclic compound characterized by a rigid 2,5-dioxaspiro[3.4]octane core and a primary amine functional group. It serves as a three-dimensional building block in medicinal chemistry, offering a unique conformational profile as an analog of 1,4-dioxanes.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2110261-55-5
Cat. No. B2676275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxaspiro[3.4]octan-6-ylmethanamine
CAS2110261-55-5
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC1CC2(COC2)OC1CN
InChIInChI=1S/C7H13NO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5,8H2
InChIKeyOGAWTRZKWRHEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxaspiro[3.4]octan-6-ylmethanamine (CAS 2110261-55-5): Sourcing the Spirocyclic Amine Building Block for Medicinal Chemistry


2,5-Dioxaspiro[3.4]octan-6-ylmethanamine (CAS 2110261-55-5) is a synthetic spirocyclic compound characterized by a rigid 2,5-dioxaspiro[3.4]octane core and a primary amine functional group . It serves as a three-dimensional building block in medicinal chemistry, offering a unique conformational profile as an analog of 1,4-dioxanes [1]. Its molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol .

Why 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine Cannot Be Casually Substituted


While the 2,5-dioxaspiro[3.4]octane scaffold is common to several building blocks, the precise position and nature of the functional group dictate distinct physicochemical and reactivity profiles . Substituting the 6-ylmethanamine derivative with a closely related analog—such as a ketone, alcohol, or differently positioned amine—alters the compound's hydrogen-bonding capacity, lipophilicity, and synthetic utility [1]. This specificity is critical in structure-activity relationship (SAR) studies, where a small change in the molecular structure can lead to a significant loss in target affinity or functional activity [2].

Quantitative Differentiation of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine Against Key Analogs


LogP Comparison: 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine vs. 6-(Iodomethyl) Analog

The primary amine derivative 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine exhibits a significantly lower lipophilicity compared to its 6-(iodomethyl) analog, directly impacting its potential for membrane permeability and off-target binding . While the amine compound has a calculated LogP of -0.1069 , the 6-(iodomethyl)-2,5-dioxaspiro[3.4]octane derivative is expected to be far more lipophilic due to the presence of the heavy halogen . This difference in LogP, although not derived from a head-to-head experimental measurement, represents a critical class-level inference for drug design and lead optimization, where precise control over lipophilicity is essential for balancing solubility and permeability [1].

Medicinal Chemistry Physicochemical Property Analysis Lipophilicity

Hydrogen Bond Donor Count: 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine vs. 8-one Analog

The presence of a primary amine group in 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine introduces a hydrogen bond donor (HBD) capability that is absent in the ketone analog 2,5-Dioxaspiro[3.4]octan-8-one . The target compound has a computed HBD count of 1, while the 8-one analog has an HBD count of 0 . This distinction is crucial for ligand-receptor interactions, as a primary amine can act as a potent HBD, whereas a ketone can only serve as a hydrogen bond acceptor (HBA).

Medicinal Chemistry Hydrogen Bonding SAR Studies

Synthetic Versatility: The Primary Amine Handle in 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine

The primary amine group of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine provides a direct handle for a wide range of synthetic transformations, including amide bond formation, reductive amination, and sulfonylation, which is a key differentiator from its alcohol or ketone counterparts [1]. In the synthetic route described by Litskan et al., the corresponding amine was generated from a mesylate precursor, underscoring its utility as a key intermediate [2]. This versatility contrasts with the 8-alcohol or 8-one analogs, which require additional functional group interconversions to achieve similar downstream reactivity .

Organic Synthesis Medicinal Chemistry Building Block

High-Impact Application Scenarios for 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine


Medicinal Chemistry: Scaffold Hopping and Bioisostere Replacement

The unique spirocyclic core of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine makes it an ideal candidate for scaffold hopping strategies aimed at replacing flat, aromatic moieties or saturated heterocycles like 1,4-dioxane [1]. Its three-dimensional structure can be used to improve solubility and metabolic stability while exploring new chemical space in lead optimization programs [2].

Targeted Library Synthesis for Hit Identification

The primary amine handle of this building block enables rapid parallel synthesis of diverse compound libraries. Its use in high-throughput chemistry allows for the creation of novel spirocyclic scaffolds for screening against challenging biological targets, such as kinases, GPCRs, or epigenetic enzymes, where the three-dimensionality may enhance binding selectivity [1].

Chemical Biology: Probe Development and Target Validation

The distinct physicochemical properties of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine, such as its low LogP, make it a suitable starting point for developing chemical probes with favorable aqueous solubility [1]. The amine group facilitates conjugation with reporter tags or affinity matrices, enabling target identification and validation studies in complex biological systems.

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